molecular formula C8H12O4 B147002 1,4-Cyclohexanedicarboxylic acid CAS No. 619-82-9

1,4-Cyclohexanedicarboxylic acid

Cat. No. B147002
CAS RN: 619-82-9
M. Wt: 172.18 g/mol
InChI Key: PXGZQGDTEZPERC-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedicarboxylic acid (CHDA) is a cyclic dicarboxylic acid and an important industrial chemical. It is used in a wide range of applications, including pharmaceuticals, polymers, and fuel additives. CHDA is also known as this compound, 1,4-cyclohexanedicarboxylic anhydride, and this compound anhydride. CHDA is a versatile, non-toxic, and relatively safe compound.

Scientific Research Applications

Coordination Chemistry and Structural Applications

  • Metal-Organic Frameworks (MOFs): 1,4-CHDA is used in synthesizing metal-organic frameworks, contributing to the creation of two-dimensional layered structures and chain structures. These MOFs have potential applications in materials science and catalysis (Thirumurugan, Avinash, & Rao, 2006).
  • Uranyl Ion Complexes: 1,4-CHDA, in its cis and trans isomers, is used for synthesizing uranyl ion complexes, leading to a variety of architectures like one-dimensional and three-dimensional frameworks. This indicates its role in developing complex geometric structures in coordination chemistry (Thuéry & Harrowfield, 2017).

Materials Science and Polymer Chemistry

  • Copolyester Synthesis: 1,4-CHDA is integral in synthesizing poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolymers. Its stereochemistry significantly affects the thermal, tensile, and elastic properties of these copolymers, indicating its importance in material science and polymer engineering (Liu et al., 2016).
  • Crystal Stability Studies: Research on 1,4-CHDA derivatives, like trans-1,4-cyclohexanedicarboxylic acid, 1,4-dibromo, explores its influence on molecular geometry, crystal packing, and thermal stability, suggesting its applications in the study of crystallography and materials stability (Echeverría et al., 2005).

Synthesis and Chemical Properties

  • Monomer Synthesis: 1,4-CHDA is used in the synthesis of valuable polyester monomers and plasticizers, demonstrating its role in industrial chemistry and the production of commercial products (Hu et al., 2018).
  • Solvent Influence in Coordination Polymers: Different solvents used with 1,4-CHDA can lead to the separation of its cis and trans conformations, influencing the resulting coordination polymers. This showcases its versatility in reaction outcomes based on solvent choice (Tian et al., 2009).

Safety and Hazards

1,4-Cyclohexanedicarboxylic acid is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and contact with skin, eyes, and clothing .

Future Directions

1,4-Cyclohexanedicarboxylic acid has been examined as a precursor to polycarbonates and as a building block for metal-organic frameworks . It is also of interest in the global market .

Biochemical Analysis

Biochemical Properties

1,4-Cyclohexanedicarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied as a precursor to polycarbonates, which are used in various biochemical applications . The compound’s interaction with enzymes such as hydrogenases facilitates its conversion into other useful biochemical intermediates. These interactions are crucial for the synthesis of polymers and other complex molecules.

Cellular Effects

This compound affects various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli. Additionally, it can alter gene expression, leading to changes in the production of proteins that are essential for cellular functions. These effects are critical for understanding the compound’s role in cellular biochemistry .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to bind to enzymes and other proteins can lead to changes in their activity, which in turn affects various biochemical pathways. For example, its interaction with hydrogenases can facilitate the hydrogenation of other compounds, leading to the formation of new biochemical intermediates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term studies in vitro and in vivo have provided insights into the compound’s effects on cellular function over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in biochemical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biochemical intermediates. These metabolic pathways are essential for the synthesis of complex molecules and the regulation of metabolic flux. The compound’s role in these pathways can influence the levels of various metabolites, which are crucial for maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s role in cellular biochemistry and its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s activity and function within the cell. For instance, its presence in the mitochondria can influence energy metabolism, while its localization in the nucleus can affect gene expression .

properties

IUPAC Name

cyclohexane-1,4-dicarboxylic acid
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InChI

InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)
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InChI Key

PXGZQGDTEZPERC-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CCC1C(=O)O)C(=O)O
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Molecular Formula

C8H12O4
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DSSTOX Substance ID

DTXSID2038788, DTXSID901031536, DTXSID001290604
Record name 1,4-Cyclohexanedicarboxylic acid
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Molecular Weight

172.18 g/mol
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Physical Description

Other Solid
Record name 1,4-Cyclohexanedicarboxylic acid
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CAS RN

1076-97-7, 619-81-8, 619-82-9
Record name 1,4-Cyclohexanedicarboxylic acid
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Record name 1,4-Cyclohexanedicarboxylic acid, cis-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the molecular formula and weight of 1,4-Cyclohexanedicarboxylic acid?

A1: The molecular formula of this compound is C8H12O4. Its molecular weight is 172.18 g/mol.

Q2: Are there any spectroscopic data available for 1,4-CHDA?

A2: Yes, Fourier-transform infrared spectroscopy (FTIR) data has been used to characterize 1,4-CHDA and its polymers. [, ]

Q3: Does 1,4-CHDA exhibit isomerism?

A3: Yes, 1,4-CHDA exists as both cis and trans isomers. The cis isomer can adopt either e,a (equatorial-axial) or e,e (equatorial-equatorial) conformations, while the trans isomer typically adopts the e,e conformation. [, , ]

Q4: How does the cis/trans isomerism of 1,4-CHDA influence its properties?

A4: The cis/trans ratio significantly impacts the properties of polymers incorporating 1,4-CHDA. For instance, the trans isomer promotes crystallinity, leading to higher melting temperatures and potentially influencing degradation rates. Conversely, a higher cis content can enhance flexibility and elasticity in polymers. [, , , ]

Q5: How is 1,4-CHDA utilized in polymer synthesis?

A5: 1,4-CHDA serves as a monomer in the production of various polyesters and polyamides. It is particularly valuable in creating biodegradable polymers. [, , , , , ]

Q6: What advantages does incorporating 1,4-CHDA offer in polyesters?

A6: 1,4-CHDA enhances the thermal and mechanical properties of polyesters. By adjusting the cis/trans ratio, researchers can fine-tune properties like melting temperature, tensile strength, and elasticity. [, , , , ]

Q7: Can 1,4-CHDA be used to modify existing polymers?

A7: Yes, 1,4-CHDA can be incorporated into existing polymers like poly(butylene terephthalate) (PBT) to modify their properties. This allows for tailoring melting temperature and enhancing specific mechanical properties without compromising thermal stability. []

Q8: Does 1,4-CHDA have catalytic applications?

A8: While not a catalyst itself, 1,4-CHDA plays a crucial role in the synthesis of catalysts. For example, it is used in preparing a catalyst for the hydrogenation of terephthalic acid to produce trans-1,4-Cyclohexanedicarboxylic acid. []

Q9: How does 1,4-CHDA perform under different conditions?

A9: The stability of 1,4-CHDA and its polymers can be influenced by factors like temperature, pH, and the presence of enzymes. For example, polyanhydrides derived from 1,4-CHDA degrade at different rates in aqueous solutions depending on their crystallinity. []

Q10: Have computational methods been used to study 1,4-CHDA?

A10: Yes, molecular docking simulations have been employed to investigate the interaction between 1,4-CHDA-modified polymers and enzymes like PC lipase, providing insights into degradation mechanisms. []

Q11: What is known about the toxicity of 1,4-CHDA?

A11: Studies suggest that 1,4-CHDA and related compounds like 1,4-cyclohexanedimethanol exhibit low to moderate toxicity. Research following the Elk River chemical spill indicated minimal toxicological risk to humans at low concentrations. []

Q12: Is 1,4-CHDA biodegradable?

A12: 1,4-CHDA-based polyanhydrides have demonstrated biodegradability, making them attractive for controlled drug delivery applications. []

Q13: How is 1,4-CHDA employed in drug delivery systems?

A13: Polyanhydrides synthesized from 1,4-CHDA can encapsulate and control the release of drugs. This approach is particularly promising for hydrolytically labile drugs, offering protection and sustained release. []

Q14: Are there any examples of interdisciplinary research involving 1,4-CHDA?

A14: Yes, research on 1,4-CHDA often bridges chemistry, materials science, and biomedical engineering. This interdisciplinary approach is exemplified in the development of biodegradable polymers for drug delivery and biomaterial applications. [, ]

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